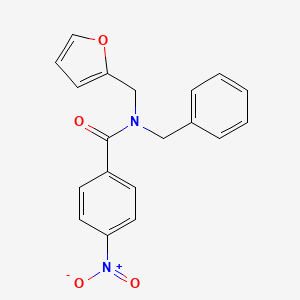![molecular formula C16H14BrN5 B2829662 5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine CAS No. 683798-92-7](/img/structure/B2829662.png)
5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenyl group attached to a tetrahydrotetrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
作用机制
Target of Action
The primary target of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .
Mode of Action
This compound acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The compound affects the adenosine metabolism pathway . By inhibiting AK, it prevents the phosphorylation of adenosine to adenosine monophosphate, thereby increasing the concentration of adenosine at sites of tissue injury and inflammation .
Result of Action
The inhibition of AK by this compound leads to an increase in adenosine concentrations at sites of tissue trauma, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects .
生化分析
Biochemical Properties
For instance, a structurally similar compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been shown to inhibit adenosine kinase (AK), a key enzyme involved in adenosine metabolism . This interaction increases adenosine concentrations at sites of tissue trauma, enhancing analgesic and anti-inflammatory actions .
Cellular Effects
The cellular effects of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine are yet to be fully elucidated. Related compounds have been shown to influence various cellular processes. For example, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine has been found to reduce acute somatic nociception in animal models, suggesting potential effects on cell signaling pathways and gene expression .
Molecular Mechanism
It is known that pyrimidines and their derivatives can interact with various biomolecules at the molecular level . For instance, the aforementioned compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, inhibits AK in a competitive manner with respect to adenosine and noncompetitively with respect to MgATP2− . This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in laboratory settings are not well-documented. Related compounds have shown changes in their effects over time. For instance, the AK inhibitor ABT-702, which shares structural similarities with the compound , has been shown to reduce acute somatic nociception in mice .
Dosage Effects in Animal Models
The dosage effects of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in animal models are not well-studied. Related compounds such as ABT-702 have shown dose-dependent effects. For example, ABT-702 has been found to reduce acute somatic nociception in mice in a dose-dependent manner .
Metabolic Pathways
The metabolic pathways involving 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine are not well-understood. Pyrimidines are known to be involved in various metabolic pathways. For instance, they are key components of nucleic acids and are involved in the synthesis of DNA and RNA .
Transport and Distribution
It is known that pyrimidines and their derivatives can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is not well-studied. Related compounds have been found to localize in specific subcellular compartments. For example, the enzyme DHODH, which is involved in pyrimidine biosynthesis, is localized on the inner mitochondrial membrane in higher eukaryotes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-bromobenzaldehyde and phenylhydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable reagent, such as ammonium acetate, under reflux conditions to yield the desired tetrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
化学反应分析
Types of Reactions
5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 7-(3-Bromophenyl)-5-{[(pyridin-4-yl)methyl]amino}-3H-4lambda5-[1,2,4]triazolo[1,5-a]pyrimidin-4-ylium
Uniqueness
5-(3-bromophenyl)-7-phenyl-4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to its specific combination of a bromophenyl group and a phenyl group attached to the tetrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
5-(3-bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5/c17-13-8-4-7-12(9-13)14-10-15(11-5-2-1-3-6-11)22-16(18-14)19-20-21-22/h1-9,14-15H,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUUINQYFIGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NN=NN2C1C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
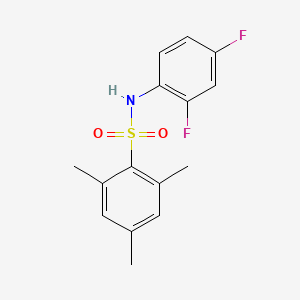
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2829582.png)
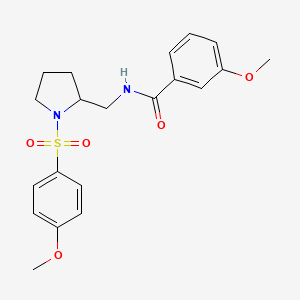
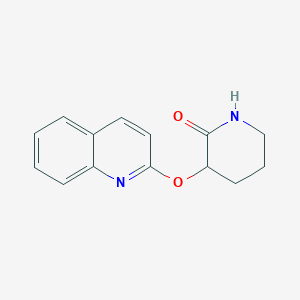
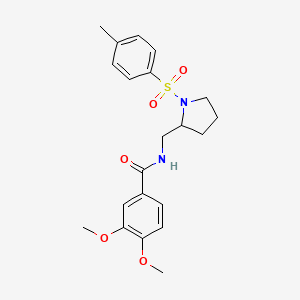
![(2E)-3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2829587.png)
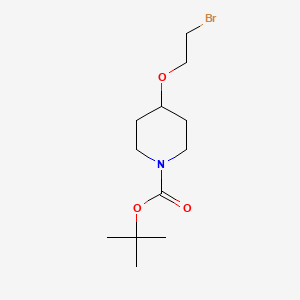
![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)
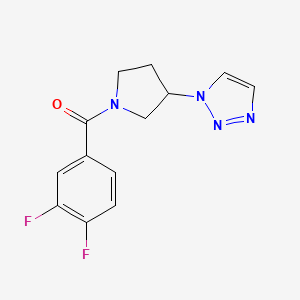
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2829595.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
